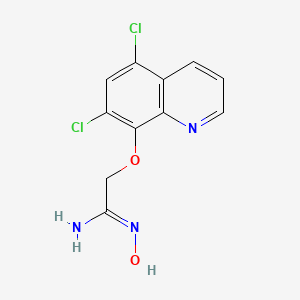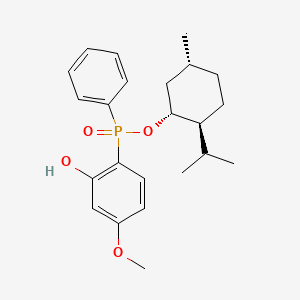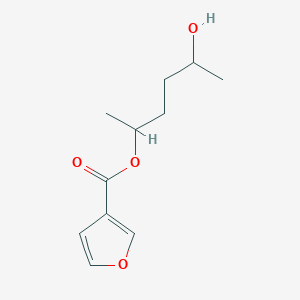
5-Hydroxyhexan-2-yl furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyhexan-2-yl furan-3-carboxylate is a compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyhexan-2-yl furan-3-carboxylate can be achieved through several methods. One common method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the furan ring . Another method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyhexan-2-yl furan-3-carboxylate undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities .
Common Reagents and Conditions
Oxidation: Oxidation of the furan ring can be achieved using oxidizing agents such as oxone in water.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
5-Hydroxyhexan-2-yl furan-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxyhexan-2-yl furan-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
- Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
- Ethyl 4-acetyl-5-methylfuran-3-carboxylate
Uniqueness
5-Hydroxyhexan-2-yl furan-3-carboxylate is unique due to its specific hydroxyl and hexan-2-yl substituents, which confer distinct chemical and biological properties. These substituents can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
5-hydroxyhexan-2-yl furan-3-carboxylate |
InChI |
InChI=1S/C11H16O4/c1-8(12)3-4-9(2)15-11(13)10-5-6-14-7-10/h5-9,12H,3-4H2,1-2H3 |
InChI Key |
IFLYIWQZHQODEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)OC(=O)C1=COC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


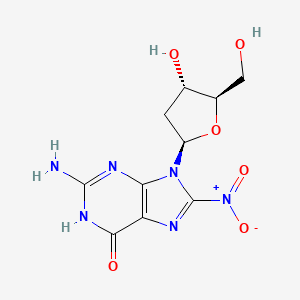
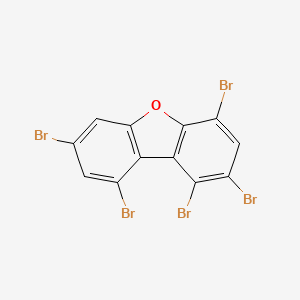
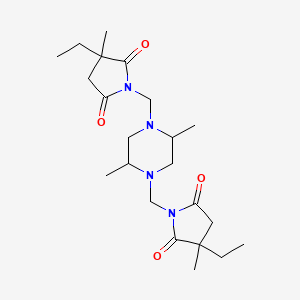
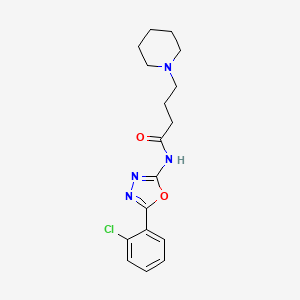
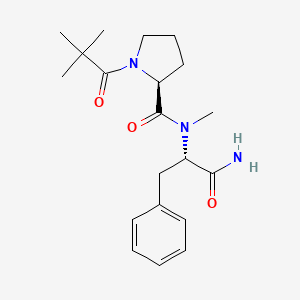
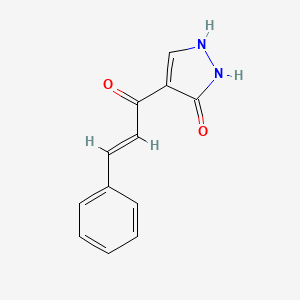
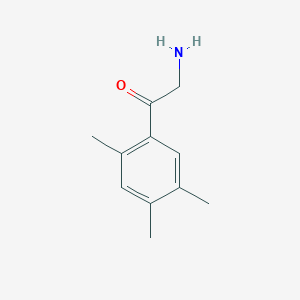
![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione](/img/structure/B12904622.png)
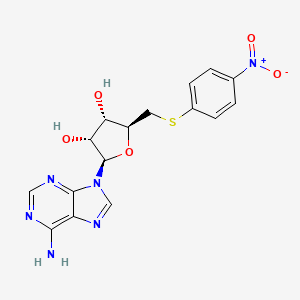
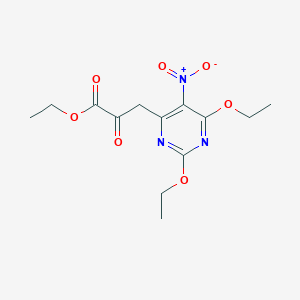
![2-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12904633.png)
